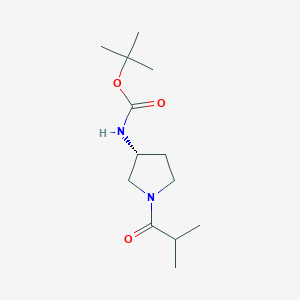

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicity Studies

Studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate. SPAs are utilized across various industrial and commercial products to delay oxidative reactions and extend shelf life. Notably, these compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The research underscores the need for future studies to focus on the environmental behaviors of novel high molecular weight SPAs, their toxicity effects, particularly in infants, and the development of SPAs with reduced toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Advanced Separation Technologies

The application of three-phase partitioning (TPP) as a novel non-chromatographic bioseparation technology has attracted attention for its rapid, green, and efficient separation and purification of bioactive molecules from natural sources. This technology's versatility across various applications, including the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds, presents a promising area for future development. The research indicates a growing interest in utilizing TPP for producing and separating various bioactive molecules, particularly in food and medical fields (Yan et al., 2018).

Catalysis and Organic Synthesis

The exploration of catalytic non-enzymatic kinetic resolution (KR) techniques has seen significant advancements, offering a crucial strategy in asymmetric organic synthesis. The review by Pellissier (2011) highlights the development of chiral catalysts for asymmetric reactions, presenting non-enzymatic KR as a vital area in synthesizing enantiopure compounds. This insight into catalytic advancements underscores the potential for novel applications in organic synthesis, emphasizing the importance of further research in this domain (Pellissier, 2011).

Bioactive Compound Delivery Systems

The role of poly(N-vinyl pyrrolidone) (PVP) in drug delivery highlights its widespread use due to its hydrophilic nature and compatibility with various active principles. PVP-based systems, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films, demonstrate the polymer's potential in developing new pharmaceutical forms. This review emphasizes PVP's versatility and unique properties, making it a promising polymer for future pharmaceutical and biomedical applications (Franco & De Marco, 2020).

Wirkmechanismus

Target of Action

The primary target of the compound ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an important enzyme involved in the metabolism of many pharmaceutical drugs.

Mode of Action

The compound acts as an inhibitor of CYP2D6 . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions. This can alter the metabolism of drugs that are substrates of CYP2D6.

Result of Action

The primary result of the compound’s action is the inhibition of CYP2D6, which can lead to altered drug metabolism . This can potentially result in increased concentrations of certain drugs in the body, which could enhance their therapeutic effects but also increase the risk of adverse effects.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXAAPSSKSRTC-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)

![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)